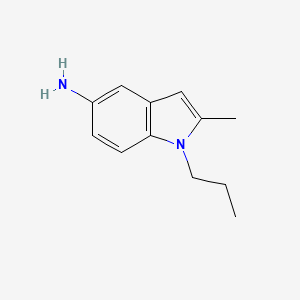

2-methyl-1-propyl-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSUZHWGZRPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298120 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-99-5 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-1-propyl-1H-indol-5-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide provides a summary of available information and discusses properties and potential methodologies in the context of related indole amine compounds.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 188.27 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | Inferred |

| CAS Number | Not found in searched literature | - |

| Melting Point | Not found in searched literature | - |

| Boiling Point | Not found in searched literature | - |

| Solubility | Not found in searched literature | - |

Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for this compound was not identified in the conducted searches. However, a general synthetic approach can be proposed based on common methods for the synthesis of substituted indole derivatives.

Proposed Synthetic Pathway

A plausible synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The following diagram illustrates a potential workflow.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol (Hypothetical)

Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole. A mixture of 4-nitrophenylhydrazine and a slight excess of pentan-2-one would be heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction would be monitored by thin-layer chromatography. Upon completion, the mixture would be cooled and neutralized, and the crude product would be extracted and purified by column chromatography.

Step 2: N-propylation of 2-methyl-5-nitro-1H-indole. The synthesized 2-methyl-5-nitro-1H-indole would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). A propyl halide (e.g., 1-bromopropane) would then be added, and the reaction mixture would be stirred, likely at an elevated temperature. After the reaction is complete, the product, 2-methyl-5-nitro-1-propyl-1H-indole, would be isolated by extraction and purified.

Step 3: Reduction of the Nitro Group. The nitro-substituted indole from the previous step would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent (e.g., tin(II) chloride in hydrochloric acid). The final product, this compound, would then be isolated and purified.

Characterization

Due to the lack of specific experimental data, the following are expected characterization results based on the analysis of similar compounds[2].

-

¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and signals corresponding to the N-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The protons of the amine group would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbon atoms of the indole core, the methyl group, and the propyl group would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.27 would be anticipated.

-

Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring would be expected.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the public domain. However, the indole scaffold is a common feature in many biologically active compounds, and tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors[3].

Potential Signaling Pathways

Given its structural similarity to other tryptamine derivatives, it is plausible that this compound could interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, such as a 5-HT receptor.

Caption: Generalized GPCR Signaling Pathway.

Experimental Workflow for Biological Screening

For a novel compound like this compound, a typical initial biological screening workflow would involve a series of in vitro assays to determine its activity and guide further research.

Caption: High-Level Biological Screening Workflow.

Safety and Handling

Specific safety and handling data for this compound is not available. For any novel chemical, it is crucial to handle it with appropriate caution in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related aminoindane compounds, hazards such as skin and eye irritation have been noted[4]. A full safety assessment should be conducted before handling.

References

In-Depth Technical Guide: Physicochemical Characteristics of 2-Methyl-1-Propyl-1H-Indol-5-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic route, and a hypothesized biological mechanism of action for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust predictive profile. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis are provided, accompanied by a workflow diagram. Furthermore, a potential signaling pathway involving serotonin receptors is proposed and visualized. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this and related indoleamine scaffolds.

Physicochemical Characteristics

Direct experimental data for this compound is not extensively available in the public domain. However, by examining closely related analogs, we can extrapolate a reliable physicochemical profile. The following tables summarize known data for the target compound and its structural analogs, providing a basis for estimating its properties.

Table 1: Core Physicochemical Properties of this compound and Key Analogs

| Property | This compound (Target) | 1-Propyl-1H-Indol-5-Amine | 2-Methyl-1H-Indol-5-Amine | 2-Methyl-1H-Indole |

| Molecular Formula | C₁₂H₁₆N₂ | C₁₁H₁₄N₂ | C₉H₁₀N₂[1][2] | C₉H₉N |

| Molecular Weight | 188.27 g/mol | 174.24 g/mol | 146.19 g/mol [1][2] | 131.17 g/mol |

| Boiling Point | Estimated: 360-380 °C | 357.9 ± 15.0 °C (Predicted)[3] | Not Available | 270-272 °C (543-545 K)[4] |

| Density | Estimated: 1.0-1.1 g/cm³ | 1.128 ± 0.06 g/cm³ (Predicted)[3] | Not Available | Not Available |

| pKa (amine) | Estimated: 5.0-6.0 | Not Available | Not Available | Not Applicable |

| pKa (indole N-H) | Not Applicable | 17.37 ± 0.30 (Predicted)[3] | Not Available | Not Available |

| LogP | Estimated: 2.5-3.5 | Not Available | Not Available | 1.994 (Crippen Calculated)[4] |

Note: Estimated values are derived from the trends observed in the analog data and general principles of physical organic chemistry. The propyl group on the indole nitrogen is expected to increase the boiling point and lipophilicity (LogP) compared to the N-unsubstituted analogs.

Proposed Synthetic Protocols

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophenylhydrazine. The following protocols are based on well-established synthetic transformations for indole derivatives.

Step 1: Fischer Indole Synthesis of 2-Methyl-5-Nitro-1H-Indole

The Fischer indole synthesis is a reliable method for constructing the indole core.[5][6][7][8][9]

-

Reaction: 4-Nitrophenylhydrazine hydrochloride is reacted with acetone in the presence of an acid catalyst to yield 2-methyl-5-nitro-1H-indole.

-

Reagents and Conditions:

-

4-Nitrophenylhydrazine hydrochloride (1 equivalent)

-

Acetone (10-20 equivalents, serving as both reactant and solvent)

-

Glacial acetic acid or polyphosphoric acid (as catalyst and solvent)

-

Reaction temperature: 80-100 °C

-

Reaction time: 2-4 hours

-

-

Procedure:

-

To a stirred solution of 4-nitrophenylhydrazine hydrochloride in glacial acetic acid, add acetone.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford 2-methyl-5-nitro-1H-indole as a yellow solid.[10]

-

Step 2: N-Propylation of 2-Methyl-5-Nitro-1H-Indole

N-alkylation of the indole nitrogen can be achieved using an appropriate alkyl halide in the presence of a base.[11][12]

-

Reaction: 2-Methyl-5-nitro-1H-indole is alkylated with 1-bromopropane to yield 2-methyl-1-propyl-5-nitro-1H-indole.

-

Reagents and Conditions:

-

2-Methyl-5-nitro-1H-indole (1 equivalent)

-

1-Bromopropane (1.2-1.5 equivalents)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH) (1.2 equivalents)

-

N,N-Dimethylformamide (DMF) as solvent

-

Reaction temperature: Room temperature to 60 °C

-

Reaction time: 4-8 hours

-

-

Procedure:

-

To a solution of 2-methyl-5-nitro-1H-indole in DMF, add powdered KOH or NaH portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 1-bromopropane dropwise and continue stirring at room temperature or heat to 60 °C for 4-8 hours (monitor by TLC).

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

-

Step 3: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the nitro group to the desired primary amine.

-

Reaction: 2-Methyl-1-propyl-5-nitro-1H-indole is reduced to this compound.

-

Reagents and Conditions:

-

2-Methyl-1-propyl-5-nitro-1H-indole (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) or catalytic hydrogenation (H₂, Pd/C)

-

Ethanol or Ethyl acetate as solvent

-

Reaction temperature: Reflux (for SnCl₂) or Room temperature (for H₂, Pd/C)

-

Reaction time: 2-6 hours

-

-

Procedure (using SnCl₂·2H₂O):

-

Dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Reflux the mixture for 2-6 hours until the starting material is consumed (TLC monitoring).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, can be purified by column chromatography.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Hypothesized Biological Signaling Pathway

Many indoleamine derivatives are known to interact with serotonin (5-HT) receptors.[13][14][15] The primary amine at the 5-position of the indole ring is a key pharmacophore for binding to these G-protein coupled receptors (GPCRs). A plausible mechanism of action for this compound is its binding to a serotonin receptor, such as 5-HT₂A, which is coupled to the Gq alpha subunit.

Caption: Hypothesized signaling pathway via a Gq-coupled serotonin receptor.

Discussion of Biological Activity

The structural similarity of this compound to serotonin and other tryptamine derivatives strongly suggests its potential as a ligand for serotonin receptors. The 5-aminoindole moiety is a common feature in many centrally active compounds. The interaction with serotonin receptors, such as the 5-HT₁A and 5-HT₂A subtypes, can modulate a wide range of neuropsychological processes including mood, anxiety, and cognition.[13]

The primary amine of the molecule is likely to form a key salt bridge with a conserved aspartate residue in the transmembrane domain of the serotonin receptor, a crucial interaction for ligand binding and receptor activation.[16] The N-propyl and 2-methyl substituents will influence the compound's lipophilicity, metabolic stability, and selectivity for different receptor subtypes. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties, a viable synthetic route, and a plausible mechanism of action for this compound. While direct experimental data remains scarce, the information compiled from analogous structures offers a solid foundation for future research. The proposed synthetic protocols are robust and based on well-established chemical principles. The hypothesized interaction with serotonin receptors provides a clear direction for initial biological screening and drug development efforts. This document aims to be a valuable resource for scientists working on the synthesis and characterization of novel indole derivatives for therapeutic applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-METHYL-1H-INDOL-5-AMINE | CAS 7570-49-2 [matrix-fine-chemicals.com]

- 3. N-propyl-1H-indol-5-amine CAS#: 1042539-24-1 [chemicalbook.com]

- 4. 1H-Indole, 2-methyl- (CAS 95-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. mdpi.com [mdpi.com]

- 10. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-methyl-1-propyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous indole derivatives to present a predictive but scientifically grounded profile. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its chemical structure and comparison with data from similar indole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | H-7 (Aromatic) |

| ~6.9 | d | 1H | H-4 (Aromatic) |

| ~6.6 | dd | 1H | H-6 (Aromatic) |

| ~6.1 | s | 1H | H-3 (Indole Ring) |

| ~3.9 | t | 2H | N-CH₂ (Propyl) |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | C2-CH₃ |

| ~1.7 | sextet | 2H | -CH₂- (Propyl) |

| ~0.9 | t | 3H | -CH₃ (Propyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-5 (Aromatic, C-NH₂) |

| ~136 | C-7a (Aromatic) |

| ~130 | C-2 (Indole Ring, C-CH₃) |

| ~128 | C-3a (Aromatic) |

| ~111 | C-7 (Aromatic) |

| ~110 | C-4 (Aromatic) |

| ~104 | C-6 (Aromatic) |

| ~100 | C-3 (Indole Ring) |

| ~48 | N-CH₂ (Propyl) |

| ~24 | -CH₂- (Propyl) |

| ~13 | C2-CH₃ |

| ~11 | -CH₃ (Propyl) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.13 | [M]⁺ (Molecular Ion) |

| 173.11 | [M-CH₃]⁺ |

| 145.10 | [M-C₃H₇]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| 1620-1580 | Strong | N-H Bend (Amine) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1330-1250 | Medium | C-N Stretch (Aromatic Amine) |

General Experimental Protocols

The following protocols describe a general approach for the synthesis of this compound and the subsequent acquisition of spectroscopic data. These are based on established methods for similar indole derivatives and may require optimization for the specific target compound.

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis followed by N-alkylation and reduction of a nitro group.

Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole

-

(4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) are dissolved in ethanol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is filtered, washed with water, and purified by recrystallization or column chromatography.

Step 2: N-propylation of 2-methyl-5-nitro-1H-indole

-

To a solution of 2-methyl-5-nitro-1H-indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) at 0 °C.

-

After stirring for 30 minutes, 1-bromopropane (1.2 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole

-

The N-propylated intermediate (1 equivalent) is dissolved in ethanol or methanol.

-

A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or catalytic hydrogenation (e.g., H₂, Pd/C) is employed.

-

For SnCl₂ reduction, the mixture is heated to reflux for 2-4 hours.

-

After cooling, the solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated to yield the final product, this compound.

-

Further purification can be achieved by column chromatography if necessary.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize the synthesized compound.[1][2][3][4]

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic methods.[1]

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 5. mdpi.com [mdpi.com]

- 6. sciepub.com [sciepub.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 2-methyl-1-propyl-1H-indol-5-amine

This technical guide provides a detailed synthesis pathway for 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers and professionals in drug development. The described methodology is based on established chemical transformations, including a classical Fischer indole synthesis, and offers a robust route to the target compound. This document outlines the strategic approach, provides comprehensive experimental protocols, and presents quantitative data in a structured format.

Synthesis Strategy

The synthesis of this compound is strategically designed around the well-established Fischer indole synthesis. This classical method allows for the efficient construction of the indole core with the desired 2-methyl substitution in a single cyclization step. The overall synthesis is a four-step process commencing with commercially available starting materials.

The synthesis pathway begins with the preparation of the requisite hydrazine precursor. This is followed by the core Fischer indole cyclization to construct the 2-methyl-1-propyl-5-nitro-1H-indole intermediate. The final step involves the reduction of the nitro group to the target primary amine. This route is advantageous due to the reliability of the individual reactions and the commercial availability of the initial precursors.

Quantitative Data Summary

The following table summarizes the key transformations and expected yields for the synthesis of this compound. The yields are based on literature precedents for analogous reactions and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Hydrazine Formation | p-Nitroaniline | 4-Nitrophenylhydrazine hydrochloride | 1. NaNO₂, HCl, 0°C; 2. SnCl₂, HCl, 0°C | 70-80 |

| 2 | N-Alkylation | 4-Nitrophenylhydrazine | N-propyl-N-(4-nitrophenyl)hydrazine | 1-bromopropane, K₂CO₃, DMF, room temperature | 60-70 |

| 3 | Fischer Indole Synthesis | N-propyl-N-(4-nitrophenyl)hydrazine | 2-methyl-1-propyl-5-nitro-1H-indole | Acetone, H₂SO₄, ethanol, reflux | 65-75 |

| 4 | Nitro Group Reduction | 2-methyl-1-propyl-5-nitro-1H-indole | This compound | H₂, 10% Pd/C, ethanol, room temperature, atmospheric pressure | >95 |

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenylhydrazine hydrochloride

This procedure outlines the diazotization of p-nitroaniline followed by reduction to the corresponding hydrazine hydrochloride[1][2].

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask, dissolve p-nitroaniline in concentrated HCl and cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the stirred mixture, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool it to 0°C.

-

Slowly add the cold SnCl₂ solution to the diazonium salt solution, keeping the temperature below 5°C.

-

A precipitate of 4-nitrophenylhydrazine hydrochloride will form. Continue stirring the mixture at 0°C for one hour.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to obtain 4-nitrophenylhydrazine hydrochloride as a solid.

Step 2: Synthesis of N-propyl-N-(4-nitrophenyl)hydrazine

This protocol describes the N-alkylation of 4-nitrophenylhydrazine with 1-bromopropane.

Materials:

-

4-Nitrophenylhydrazine hydrochloride

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred suspension of 4-nitrophenylhydrazine hydrochloride and K₂CO₃ in DMF, add 1-bromopropane at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-propyl-N-(4-nitrophenyl)hydrazine.

Step 3: Fischer Indole Synthesis of 2-methyl-1-propyl-5-nitro-1H-indole

This procedure details the acid-catalyzed cyclization of the N-propylated hydrazine with acetone to form the indole ring[3][4][5].

Materials:

-

N-propyl-N-(4-nitrophenyl)hydrazine

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate Solution

-

Ethyl Acetate

Procedure:

-

Dissolve N-propyl-N-(4-nitrophenyl)hydrazine in ethanol.

-

Add an excess of acetone to the solution.

-

Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain 2-methyl-1-propyl-5-nitro-1H-indole.

Step 4: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole

This protocol describes the catalytic hydrogenation of the nitro-indole to the final amine product[6][7].

Materials:

-

2-methyl-1-propyl-5-nitro-1H-indole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

In a flask, dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate the flask and backfill with H₂ gas (this can be done using a balloon filled with hydrogen). Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including a specific CAS number, for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide has been compiled using information on structurally analogous compounds to provide a comprehensive overview of its potential characteristics, synthesis, and biological activities. The un-substituted analogue, 2-methyl-1H-indol-5-amine, has the CAS number 7570-49-2[1]. Santa Cruz Biotechnology lists 2-Methyl-1-propyl-1H-indol-5-ylamine with a molecular formula of C12H16N2 and a molecular weight of 188.27, though a CAS number is not provided[2].

Chemical and Physical Properties

Based on the structure of this compound and data from related compounds, the following properties can be predicted.

| Property | Predicted Value/Information | Reference Analogue |

| CAS Number | Not publicly available | 2-methyl-1H-indol-5-amine: 7570-49-2[1] |

| Molecular Formula | C12H16N2 | Direct Listing[2] |

| Molecular Weight | 188.27 g/mol | Direct Listing[2] |

| Appearance | Likely a solid at room temperature | 2-methyl-1H-indol-5-amine is a solid[1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General property of similar organic compounds. |

| Purity | Commercially available analogues are typically offered at >95% purity. | Based on supplier data for 2-methyl-1H-indol-5-amine[1]. |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound is the Fischer indole synthesis, a well-established method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions[3][4].

Proposed Synthesis of this compound via Fischer Indole Synthesis

Materials:

-

4-(Propylamino)aniline

-

Acetone

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium bisulfite

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Methodology:

-

Diazotization of 4-(Propylamino)aniline:

-

Dissolve 4-(propylamino)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of sodium bisulfite in water and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium bisulfite solution, keeping the temperature below 5 °C.

-

Stir the reaction mixture for 1-2 hours.

-

Acidify the mixture with hydrochloric acid and heat to 60-70 °C for 1 hour to complete the reduction to (4-(propylamino)phenyl)hydrazine.

-

Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the hydrazine product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Fischer Indole Synthesis:

-

Dissolve the crude (4-(propylamino)phenyl)hydrazine in glacial acetic acid.

-

Add an equimolar amount of acetone to the solution.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product, this compound, and concentrate to yield the pure compound.

-

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the indole nucleus is a prominent scaffold in many biologically active compounds[5][6]. Derivatives of indole are known to possess a wide range of pharmacological properties.

Summary of Biological Activities of Related Indole Derivatives

| Biological Activity | Description | Example Compounds/Derivatives | Reference |

| Antimicrobial | Inhibition of bacterial and fungal growth. | 1,2,3,5-substituted indole derivatives have shown potency against E. coli and S. aureus. | [5] |

| Antioxidant | Scavenging of free radicals and chelation of metal ions. | Aminonaphthols incorporated with indole have demonstrated significant radical scavenging and metal chelating activities. | [7] |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | Schiff base indole derivatives have shown high potency against tubercular strains. | [5] |

| Anticancer | Inhibition of cancer cell proliferation. | 6,7-annulated-4-substituted indoles have been found to be effective against leukemic tumor cells. | [6] |

| Psychedelic | Alteration of perception and mood, often through interaction with serotonin receptors. | Methylpropyltryptamine (MPT), a structural analogue, is a known psychedelic. | [8] |

Hypothetical Signaling Pathway: Interaction with Serotonergic System

Many tryptamine and indole derivatives exert their effects by interacting with the serotonergic system, particularly the 5-HT (serotonin) receptors[9]. Given its structural similarity to tryptamines, this compound could potentially act as a ligand for these receptors.

Caption: Hypothetical signaling pathway for this compound via a serotonin receptor.

Conclusion

This compound is a compound for which specific experimental data is not widely available. However, based on the rich chemistry and biology of the indole scaffold, it can be hypothesized that this compound could be synthesized using established methods like the Fischer indole synthesis. Furthermore, it holds potential for various biological activities, including antimicrobial, antioxidant, and neuromodulatory effects, likely mediated through interactions with biological targets such as the serotonergic system. Further research is warranted to elucidate the precise properties and potential applications of this and related novel indole derivatives.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylpropyltryptamine - Wikipedia [en.wikipedia.org]

- 9. Tryptamine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Potential Biological Activity of 2-methyl-1-propyl-1H-indol-5-amine

Abstract: This technical guide provides a predictive analysis of the potential biological activity of the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the absence of published data for this specific molecule, this document extrapolates potential activities, mechanisms of action, and therapeutic targets based on a comprehensive review of structurally related compounds. The primary structural motifs—an indole-5-amine core, a 2-methyl group, and a 1-propyl (N-propyl) group—suggest potential interactions with serotonergic and trace amine-associated receptors, as well as possible anti-inflammatory activity through inhibition of 5-lipoxygenase. This guide summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols for future investigation, and provides visual diagrams of predicted signaling pathways and experimental workflows to guide researchers and drug development professionals.

Introduction and Predictive Analysis

This compound is a novel chemical entity for which no biological data has been reported in the scientific literature. However, its chemical structure, characterized by an indole core, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and approved pharmaceuticals.[1] This guide will deconstruct the molecule into its key functional components to forecast its likely pharmacological profile.

-

Indole-5-amine Core: The indoleamine structure is the foundational element of the neurotransmitter serotonin (5-hydroxytryptamine) and the trace amine tryptamine.[2] This suggests that this compound is likely to interact with receptors for these endogenous ligands, most notably the serotonin (5-HT) and trace amine-associated receptors (TAARs).[3][4] Tryptamine and its derivatives are known to be agonists at various 5-HT receptors, particularly the 5-HT2A receptor, which mediates the psychoactive effects of classic psychedelics.[3][5]

-

N-Propyl Group: The alkylation of the indole nitrogen (N-1 position) with a propyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation in tryptamine derivatives is known to modulate receptor binding affinity and efficacy.[6] For instance, N,N-dipropyltryptamine (DPT) is a known potent serotonergic psychedelic, indicating that N-propyl substituents are compatible with high-affinity binding at 5-HT receptors.[1][7][8] The single N-propyl group on the indole nitrogen, rather than the side-chain amine, is less common among well-studied tryptamines, making its specific contribution to activity a key area for investigation.

-

2-Methyl Group: Substitution at the 2-position of the indole ring can affect the molecule's metabolic stability and receptor interaction. While many potent tryptamines are unsubstituted at this position, 2-methylindole is a known intermediate in the synthesis of compounds with various biological activities, including potential cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors and antifungal agents.[9] A holographic QSAR study of tryptamine derivatives indicated that a methyl group at the 2-position can contribute favorably to activity at certain receptors.[10]

-

5-Amino Group: The position of the amino group on the indole ring is critical. While most psychoactive tryptamines have an aminoethyl side chain at the 3-position, the 5-amino substitution of the query compound is analogous to the 5-hydroxy group of serotonin. This suggests that the compound may act as a serotonin mimetic. Furthermore, derivatives of 2-amino-5-hydroxyindole have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[11] This suggests a potential anti-inflammatory role for this compound.

Based on this analysis, the primary predicted biological activities for this compound are:

-

Serotonergic Receptor Agonism: Likely to act as an agonist at 5-HT receptors, particularly the 5-HT2A and 5-HT1A subtypes, potentially leading to psychoactive effects.

-

TAAR1 Agonism: As a tryptamine analog, it may activate TAAR1, modulating monoaminergic systems (dopamine, serotonin, norepinephrine).[3][12]

-

Anti-inflammatory Activity: Potential to inhibit 5-lipoxygenase, suggesting a role in mitigating inflammatory processes.

Quantitative Data from Structurally Related Compounds

As no quantitative data exists for this compound, this section presents data for structurally analogous tryptamine derivatives to provide a benchmark for potential potency and receptor affinity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected N-alkylated tryptamines at human serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |

| DMT | 126 | 108 | 136 | 137 | 45 | 1,985 |

| DET | 114 | 116 | 148 | 102 | 41 | 3,110 |

| DPT | 139 | 129 | 163 | 86 | 38 | 2,750 |

| 4-HO-DMT (Psilocin) | 129 | 62 | 224 | 160 | 4.6 | 2,290 |

| 4-HO-MPT | 160 | 90 | 200 | 120 | 10 | 2,500 |

Data compiled from publicly available databases and scientific literature. Values are illustrative and may vary between different studies and assay conditions.

Table 2: Functional Agonist Potency (EC50, nM) of Tryptamine Analogs at 5-HT2 Receptors (Calcium Flux Assay)

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| 4-HO-DMT (Psilocin) | 32.3 | 2.0 | 10.6 |

| 4-HO-MET | 29.5 | 1.8 | 10.1 |

| 4-HO-DET | 31.8 | 2.2 | 16.5 |

| 4-HO-MPT | 45.1 | 2.5 | 32.7 |

| 4-HO-DIPT | 62.4 | 1.9 | 121 |

Data adapted from studies on psilocybin analogues.[6] MPT = Methylpropyltryptamine; DIPT = Diisopropyltryptamine.

Predicted Signaling Pathways and Visualizations

Based on the predicted activity at 5-HT2A and TAAR1 receptors, the following signaling pathways are likely to be modulated by this compound.

Caption: Predicted 5-HT2A receptor signaling pathway activation.

Caption: Predicted TAAR1 signaling pathway in a dopaminergic neuron.

Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Human 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Ligand: Ketanserin or spiperone at a high concentration (e.g., 1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM), followed by serial dilutions.

-

Filtration System: 96-well filter plates (e.g., Millipore MAFB) and a vacuum manifold.

-

Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta).

-

Scintillation Cocktail.

Procedure:

-

Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand + buffer, no competitor) and non-specific binding (radioligand + non-specific ligand).

-

Reaction Mixture: In each well, combine in the following order:

-

150 µL of receptor membrane preparation (typically 5-15 µg protein/well).

-

50 µL of test compound dilution or control solution.

-

50 µL of [³H]ketanserin (final concentration ~0.5 nM).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Drying: Dry the filter plate for 30-60 minutes at 50°C.

-

Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This protocol assesses the ability of the test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Enzyme: Recombinant human 5-LOX enzyme.

-

Substrate: Arachidonic acid or linoleic acid.

-

Fluorometric Probe: A probe that fluoresces upon oxidation by the products of the lipoxygenase reaction.

-

Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).

-

Assay Buffer: Typically a Tris or phosphate buffer, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well Plate: White, flat-bottomed plate suitable for fluorescence measurements.

-

Fluorometric Plate Reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and test compounds in the assay buffer. Keep all reagents on ice.

-

Plate Setup: Add 2 µL of the test compound at various concentrations to the wells. Include wells for a solvent control (DMSO), a positive control (Zileuton), and an enzyme control (no inhibitor).

-

Reaction Mix: Prepare a master mix containing the assay buffer, 5-LOX enzyme, and the fluorometric probe. Add 40 µL of this mix to each well containing the test compound or controls.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[15]

-

Initiate Reaction: Add 20 µL of the 5-LOX substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (e.g., Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial screening and characterization of this compound.

Caption: General experimental workflow for compound screening.

Conclusion

While there is no direct experimental evidence on the biological activity of this compound, a systematic analysis of its structural components strongly suggests a potential for multifaceted pharmacological effects. The indole-5-amine core, combined with an N-propyl group, points towards interactions with the serotonergic system (5-HT2A, 5-HT1A receptors) and TAAR1, indicating a potential for neuromodulatory and psychoactive properties. Concurrently, the 2-methyl and 5-amino functionalities suggest a plausible role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase. The data and protocols presented in this guide offer a robust framework for initiating the preclinical investigation of this novel compound. Empirical validation through the proposed experimental workflows is essential to confirm these predictions and to fully characterize the therapeutic potential of this compound.

References

- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

- 8. drugwise.org.uk [drugwise.org.uk]

- 9. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design [ouci.dntb.gov.ua]

- 10. Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dipropyltryptamine hydrochloride | 16382-06-2 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

In-Depth Technical Guide: Solubility Profile of 2-methyl-1-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted physicochemical properties with established experimental protocols and relevant biological pathway information to offer a thorough understanding for research and drug development applications.

Core Physicochemical & Solubility Profile

The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for various formulations. The following table summarizes the predicted physicochemical properties that directly influence the solubility of this compound. These values were computationally generated using established algorithms.

| Parameter | Predicted Value | Method/Software | Significance in Solubility |

| Molecular Formula | C₁₂H₁₆N₂ | - | Provides the elemental composition. |

| Molecular Weight | 188.27 g/mol | - | Larger molecules often exhibit lower solubility. |

| logP (Octanol-Water Partition Coefficient) | 3.1 | ALOGPS | Indicates the lipophilicity of the compound. A higher logP suggests lower aqueous solubility. |

| Aqueous Solubility (logS) | -3.4 | ALOGPS | A logarithmic measure of solubility in water. A more negative value indicates lower solubility. |

| Predicted Solubility | 0.04 g/L | ALOGPS | The estimated concentration of the compound that will dissolve in water. |

| pKa (Acid Dissociation Constant) | Basic pKa: 9.8 | ChemAxon | The amine group is predicted to be basic, suggesting that solubility will be pH-dependent, increasing in acidic conditions. |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO, Methanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare the desired solvents. For buffered solutions, ensure the pH is accurately adjusted.

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent for spectrophotometric methods)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Compound Plating: Dispense the DMSO stock solution of this compound into the wells of a microplate. A serial dilution in DMSO can be performed to test a range of concentrations.

-

Addition of Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which a significant increase in turbidity or a sharp change in absorbance is observed indicates precipitation and thus the kinetic solubility limit.

Signaling Pathway Involvement

Indole derivatives are well-known for their interaction with various biological targets, particularly within the central nervous system. The structural similarity of this compound to serotonin (5-hydroxytryptamine) suggests its potential interaction with serotonin receptors and involvement in the serotonergic signaling pathway.

Caption: Simplified Serotonin Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General Experimental Workflow for Solubility Determination.

Technical Guide: Stability and Storage of 2-methyl-1-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related compounds, namely aromatic amines and indole derivatives. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of this molecule.

Chemical Structure and Physicochemical Properties

Chemical Structure:

Molecular Formula: C₁₂H₁₆N₂

Molecular Weight: 188.27 g/mol

Predicted Stability Profile

The stability of this compound is predicted to be influenced by its two key functional moieties: the indole ring and the primary aromatic amine.

-

Aromatic Amines: This class of compounds is known to be susceptible to degradation, particularly through oxidation. This can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. The amine group can also react with strong acids. Studies on various aromatic amines have shown significant degradation at room temperature, while storage at low temperatures (-20°C to -70°C) greatly enhances stability.[1]

-

Indole Derivatives: The indole nucleus is generally stable but can undergo oxidation, especially when activated by electron-donating groups like an amino group. Light exposure can also lead to the degradation of some indole derivatives. Furthermore, some substituted 5-aminoindole derivatives have been noted to be potentially unstable towards air oxidation.[2]

Based on these characteristics, this compound is likely to be sensitive to:

-

Oxidation: The presence of both the electron-rich indole ring and the primary aromatic amine makes the molecule susceptible to oxidative degradation.

-

Light: Many aromatic amines and indole derivatives are light-sensitive.

-

Elevated Temperatures: Higher temperatures will likely accelerate degradation rates.

-

pH: The amino group's basicity means the compound's stability could be pH-dependent. Extreme pH conditions, particularly acidic ones, may lead to salt formation or degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for aromatic amines and indole derivatives:

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C or -70°CShort-term: 2-8°C | Minimizes degradation reactions, particularly oxidation.[1] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air oxidation, to which 5-aminoindoles are susceptible.[2][3] |

| Light | Protect from light (amber vials or stored in the dark) | Prevents potential photolytic degradation.[3] |

| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and air. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The following diagram illustrates the likely degradation routes for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Methodologies

The following are example protocols for forced degradation studies, adapted from general ICH guidelines and literature on related compounds. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed degradation.

5.2.1. Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 M HCl (acidic)

-

Purified water (neutral)

-

0.1 M NaOH (basic)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

-

5.2.2. Oxidative Stability

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Store the solution at room temperature for a defined period, with time points for analysis.

-

Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

-

5.2.3. Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Procedure (following ICH Q1B guidelines):

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.

-

Compare the results to assess the extent of photodegradation.

-

5.2.4. Thermal Stability (Solid State)

-

Objective: To assess the stability of the solid compound at elevated temperatures.

-

Procedure:

-

Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At specified time intervals, withdraw samples.

-

Dissolve the samples in a suitable solvent and analyze by HPLC to determine the purity and presence of any degradation products.

-

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array (DAD), or Mass Spectrometric (MS) detection is the most common technique.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient will allow for the separation of the parent compound from potentially more polar or less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 220-300 nm). DAD can be used to check for peak purity, and MS can be used to identify unknown degradation products.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Conclusion

While specific stability data for this compound is not publicly available, its chemical structure suggests a susceptibility to oxidative, photolytic, and thermal degradation. Therefore, stringent storage conditions, including low temperatures, protection from light, and an inert atmosphere, are highly recommended to maintain its purity and integrity over time. For drug development purposes, it is imperative to conduct comprehensive forced degradation studies and develop a validated stability-indicating analytical method to fully characterize the stability profile of this compound. The protocols and information provided in this guide serve as a robust starting point for these investigations.

References

An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1-propyl-1H-indol-5-amine is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] As a functionalized indole, this compound holds potential as a building block for the synthesis of more complex molecules and as a candidate for biological screening in drug discovery programs. The strategic placement of a methyl group at the C2 position, a propyl group at the N1 position, and an amine group at the C5 position provides multiple points for further chemical modification. This guide provides a summary of the available technical information for this compound, including commercial sourcing, a plausible synthetic route, and physicochemical data in the context of related molecules.

Commercial Suppliers

Currently, this compound is available from a limited number of specialized chemical suppliers as a research chemical. Detailed information for the primary identified supplier is provided below.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Santa Cruz Biotechnology, Inc. | Not specified | C₁₂H₁₆N₂ | 188.27[4] | For Research Use Only. Not intended for diagnostic or therapeutic use.[4] |

Physicochemical and Structural Data

To provide a broader context for researchers, the following table compares the basic physicochemical properties of the target compound with its parent structures and closely related analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | Not Available | C₁₂H₁₆N₂ | 188.27[4] | propyl group at N1, methyl at C2, amine at C5 |

| 2-methyl-1H-indol-5-amine | 7570-49-2 | C₉H₁₀N₂ | 146.19[5] | H at N1, methyl at C2, amine at C5 |

| 1H-Indol-5-amine | 5192-03-0 | C₈H₈N₂ | 132.16[6] | H at N1 and C2, amine at C5 |

| 2-methyl-1-tosyl-1H-indol-5-amine | Not Available | C₁₆H₁₆N₂O₂S | 300.4[7] | tosyl group at N1, methyl at C2, amine at C5 |

Hypothetical Synthesis and Experimental Protocol

Step 1: Synthesis of 2-methyl-1H-indol-5-amine (Intermediate)

This step can be achieved via a Fischer indole synthesis followed by the reduction of a nitro group.

Experimental Protocol:

-

Hydrazone Formation and Cyclization:

-

To a solution of 4-nitrophenylhydrazine in a suitable acidic medium (e.g., acetic acid or ethanol with a catalytic amount of sulfuric acid), add acetone dropwise while stirring.

-

Heat the reaction mixture to reflux for several hours to facilitate the formation of the hydrazone and subsequent intramolecular cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize it to precipitate the crude 2-methyl-5-nitro-1H-indole.

-

Filter, wash with water, and dry the solid.

-

-

Reduction of the Nitro Group:

-

Suspend the crude 2-methyl-5-nitro-1H-indole in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂), portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the crude 2-methyl-1H-indol-5-amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain pure 2-methyl-1H-indol-5-amine.

-

Step 2: N-propylation of 2-methyl-1H-indol-5-amine

This step involves the selective alkylation of the indole nitrogen.

Experimental Protocol:

-

Deprotonation:

-

Dissolve 2-methyl-1H-indol-5-amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture at room temperature for a short period to ensure complete deprotonation of the indole nitrogen.

-

-

Alkylation:

-

Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

-

Structural Relationships and Potential Biological Activity

The biological activity of this compound has not been extensively reported. However, the indole scaffold is a common feature in molecules with a wide range of pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[1][2][8] The specific substitutions on this molecule suggest it may be of interest in programs targeting receptors or enzymes where hydrophobic interactions (propyl group), hydrogen bonding (amine group), and steric bulk (methyl group) are important for binding.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on the safety information for related alkylated amines and indoles, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The hypothetical synthesis protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions. All chemicals should be handled in accordance with good laboratory practices.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy 2-Methyl-1-tosyl-1H-indol-5-amine [smolecule.com]

- 8. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 2-Methyl-1-propyl-1H-indol-5-amine: A Technical Guide

Disclaimer: To date, no specific in-vitro screening data for 2-methyl-1-propyl-1H-indol-5-amine has been published in peer-reviewed literature. This guide is a projection based on the known biological activities of structurally related indoleamine and 2-methylindole derivatives, designed to provide a foundational framework for researchers, scientists, and drug development professionals initiating an investigation into this compound.